3-(4-Bromophenyl)-2-cyanopropanoic acid
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Overview
Description
3-(4-Bromophenyl)-2-cyanopropanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a cyano group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-cyanopropanoic acid typically involves the bromination of a phenyl ring followed by the introduction of a cyano group and a carboxylic acid group. One common method involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-cyanopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Bromophenyl)-2-carboxypropanoic acid.
Reduction: Formation of 3-(4-Bromophenyl)-2-aminopropanoic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-2-cyanopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-cyanopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propionic acid: Similar structure but lacks the cyano group.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of a cyano group.
4-Bromophenylacetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
Uniqueness
3-(4-Bromophenyl)-2-cyanopropanoic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-bromophenyl)-2-cyanopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMOOHVOTODDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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